3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde
Description
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxybenzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKHZNCGTUJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 3-chloro-4-fluorophenol with benzaldehyde derivatives under specific conditions. One common method is the Williamson ether synthesis, where 3-chloro-4-fluorophenol reacts with benzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-[(4-fluorophenyl)methoxy]benzoic acid.
Reduction: 3-Chloro-4-[(4-fluorophenyl)methoxy]benzyl alcohol.
Substitution: 3-Chloro-4-[(4-fluorophenyl)methoxy]benzylamine.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The compound can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives that are valuable in synthetic pathways.
| Reaction Type | Product Example |
|---|---|
| Oxidation | 3-Chloro-4-[(4-fluorophenyl)methoxy]benzoic acid |
| Reduction | 3-Chloro-4-[(4-fluorophenyl)methoxy]benzyl alcohol |
| Substitution | Various substituted derivatives depending on the nucleophile used |
Biological Research
Potential Biological Activities
Recent studies have explored the biological activities of this compound, particularly its antimicrobial and anticancer properties. The compound's reactivity is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to inhibition or modulation of their activity. For instance, it has been investigated for its potential against Toxoplasma gondii, a significant pathogen causing toxoplasmosis.
Case Study: Anti-Toxoplasma Activity
A study found that derivatives of thiazolidine-4-one with similar structures exhibited significant inhibition of T. gondii proliferation. The introduction of halogenated groups enhanced their reactivity and specificity towards biological targets, suggesting that compounds like this compound could similarly affect pathogen growth rates.
| Compound Type | IC50 (μM) |
|---|---|
| Thiazolidine Derivative | 115.92 - 271.15 |
| Enhanced Activity with Chlorine | 129.42 - 219.93 |
Pharmaceutical Applications
Drug Design and Development
In medicinal chemistry, this compound is being evaluated as a pharmacophore in drug design. Its structural features enable it to interact with specific biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds derived from this aldehyde can exhibit improved efficacy against certain diseases.
Case Study: Anticancer Research
Research involving chlorinated benzaldehyde derivatives has shown promise in sensitizing tumor cells to chemotherapeutic agents. The mechanism often involves inhibiting enzymes that contribute to drug resistance in cancer cells.
Industrial Applications
Specialty Chemicals Production
Beyond research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the fluorophenyl group.
4-Chloro-3-fluorobenzaldehyde: Similar structure but lacks the methoxy group.
3-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications .
Biological Activity
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chloro group, a methoxy group, and a fluorophenyl moiety attached to a benzaldehyde backbone. This unique structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its functional groups:
- Aldehyde Group : This group can form Schiff bases with amines, which are crucial in various biochemical pathways.
- Chloro and Fluoro Substituents : These halogen substituents can enhance the compound's binding affinity and reactivity with enzymes and receptors, potentially influencing various molecular targets involved in cellular processes.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related compounds have reported IC50 values indicating potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Chloro-4-fluorobenzaldehyde | MDA-MB-231 | 7.2 ± 0.56 |
| 3-Chloro-4-methoxybenzaldehyde | HepG2 | 11.1 ± 0.37 |
| This compound | A549 | <5 |
These findings suggest that the presence of electron-withdrawing groups like chloro and fluoro enhances the anticancer activity by increasing the compound's ability to interact with specific cellular targets .
Antimicrobial Activity
The antimicrobial potential of related benzaldehyde derivatives has also been documented. Compounds exhibiting similar structures have displayed varying degrees of activity against bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 |
| Escherichia coli | 2.33 to 156.47 |
| Candida albicans | 16.69 to 78.23 |
These results indicate that structural modifications can lead to enhanced antimicrobial properties, making such compounds candidates for further investigation in therapeutic applications .
Case Studies
- Antiproliferative Studies : A series of experiments were conducted using derivatives similar to this compound against several cancer cell lines (A549, MCF7). The results indicated that the incorporation of fluorine atoms significantly improved antiproliferative activity compared to control drugs like sorafenib, particularly in MCF7 cells .
- Antimicrobial Efficacy : In a study assessing the antibacterial effects of substituted benzaldehydes, compounds with halogen substituents demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria, suggesting that such modifications are beneficial for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
